

# Physicochemical and Structural Characteristics

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## Compound of Interest

Compound Name: 3-Bromo-2-methyl-5-nitroaniline

CAS No.: 1000342-34-6

Cat. No.: B1292625

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**3-Bromo-2-methyl-5-nitroaniline** is a substituted aniline derivative. The presence of a bromine atom, a methyl group, and a nitro group on the benzene ring creates a unique electronic and steric environment that dictates its reactivity and potential biological interactions.

Property	Value	Source
CAS Number	1000342-34-6	[2]
Molecular Formula	C <sub>7</sub> H <sub>7</sub> BrN <sub>2</sub> O <sub>2</sub>	[2][3]
Molecular Weight	231.047 g/mol	[2]
Density	1.7 ± 0.1 g/cm <sup>3</sup>	[2]
Boiling Point	367.5 ± 37.0 °C at 760 mmHg	[2]
Flash Point	176.1 ± 26.5 °C	[2]
LogP	2.80	[2]
Synonyms	Benzenamine, 3-bromo-2-methyl-5-nitro-	[2]

## Synthesis and Chemical Reactivity

As a synthetic intermediate, **3-Bromo-2-methyl-5-nitroaniline** is valuable in the construction of more complex molecular architectures.<sup>[4]</sup> Its functional groups provide multiple handles for chemical modification.

### Core Reactivity Principles

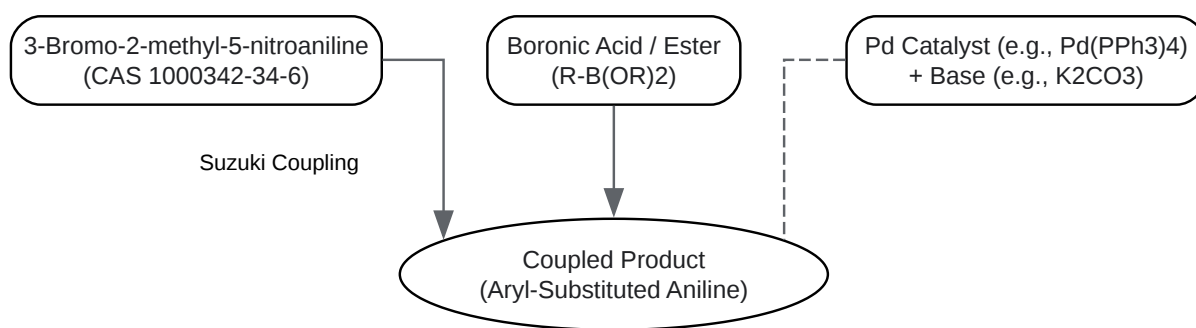
The chemical behavior of this molecule is governed by the interplay of its substituents:

- **Amino Group (-NH<sub>2</sub>):** A nucleophilic site and an activating group, directing electrophilic aromatic substitution to the ortho and para positions.
- **Nitro Group (-NO<sub>2</sub>):** A strong electron-withdrawing group that deactivates the ring towards electrophilic substitution and can participate in reduction reactions.
- **Bromine Atom (-Br):** A leaving group in nucleophilic aromatic substitution and a coupling partner in various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).
- **Methyl Group (-CH<sub>3</sub>):** An electron-donating group that can influence the reactivity and regioselectivity of reactions.

This compound has been identified as a reagent in methodologies such as visible-light-mediated photoredox chemistry, which facilitates the creation of chemical bonds for the synthesis of complex molecules like indole alkaloids.<sup>[3]</sup>

### Representative Synthetic Workflow: Cross-Coupling

The presence of a bromine atom makes **3-Bromo-2-methyl-5-nitroaniline** an ideal substrate for palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for forming carbon-carbon or carbon-heteroatom bonds.



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Caption: Generalized workflow for a Suzuki cross-coupling reaction.

## Potential Biological Activity and Applications

While specific biological data for **3-Bromo-2-methyl-5-nitroaniline** is not extensively documented in the reviewed literature, the structural motifs present in the molecule are found in many biologically active compounds. Analysis of structurally similar compounds provides insights into its potential areas of application.

A related isomer, 3-Bromo-4-methyl-5-nitroaniline, has been investigated for various biological activities.<sup>[5]</sup> Research on this similar compound suggests potential antimicrobial and anti-inflammatory properties.<sup>[5]</sup> The mechanism of action for such compounds can be diverse, potentially involving:

- **Enzyme Interaction:** The molecule may interact with enzymes like cytochrome P450, which could influence metabolic processes.<sup>[5]</sup>
- **Apoptosis Induction:** It has been noted that similar compounds can induce programmed cell death in certain cell types.<sup>[5]</sup>
- **Modulation of Inflammatory Pathways:** Inhibition of pro-inflammatory cytokine expression is another potential mechanism.<sup>[5]</sup>

These insights suggest that **3-Bromo-2-methyl-5-nitroaniline** could be a valuable scaffold for developing novel therapeutic agents. Its primary applications are currently in:

- Medicinal Chemistry: As a building block for synthesizing larger, more complex drug candidates.[1][5]
- Organic Synthesis: Used as an intermediate in the creation of dyes, pigments, and other fine chemicals.[5]

## Hypothetical Mechanism of Action Pathway

Based on activities observed in similar nitroaniline compounds, a potential, though unproven, mechanism of action could involve the modulation of cellular stress and signaling pathways.



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Caption: Hypothetical mechanism of action for a bioactive compound.

## Safety and Handling

Comprehensive toxicological data for **3-Bromo-2-methyl-5-nitroaniline** is limited. A safety data sheet indicates that there is no available data on its toxicity to aquatic life, persistence, or bioaccumulation potential.[6]

However, due to its chemical class (halogenated aromatic nitro compound), standard laboratory safety precautions are essential. Structurally related compounds are reported to be harmful to aquatic organisms and may cause skin irritation.[5]

Recommended Handling Procedures:

- Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and chemical safety goggles.[7]
- Ventilation: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation.[8]

- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong bases.[7][8]
- Spills: Avoid dust formation. Use non-sparking tools for cleanup and prevent entry into waterways.[8]

## Representative Experimental Protocol: Suzuki Coupling

The following is a generalized, representative protocol for a Suzuki coupling reaction using an aryl bromide like **3-Bromo-2-methyl-5-nitroaniline**. This protocol is for illustrative purposes and should be optimized for specific substrates and scales.

Objective: To synthesize an arylated derivative of 2-methyl-5-nitroaniline.

Materials:

- **3-Bromo-2-methyl-5-nitroaniline**
- Arylboronic acid (1.2 equivalents)
- Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh<sub>3</sub>)<sub>4</sub>] (0.05 equivalents)
- Potassium carbonate (K<sub>2</sub>CO<sub>3</sub>), anhydrous (2.0 equivalents)
- Toluene/Dioxane and Water (e.g., 4:1 solvent mixture)
- Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon line

Procedure:

- Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add **3-Bromo-2-methyl-5-nitroaniline** (1.0 eq), the arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and the palladium catalyst (0.05 eq).
- Solvent Addition: Add the degassed solvent mixture (e.g., Toluene/Water 4:1) to the flask.

- **Reaction:** Heat the mixture to reflux (typically 80-110 °C, depending on the solvent) and stir vigorously.
- **Monitoring:** Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.
- **Workup:** Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired coupled product.
- **Characterization:** Confirm the structure of the final product using spectroscopic methods (<sup>1</sup>H NMR, <sup>13</sup>C NMR, MS).

## Conclusion

**3-Bromo-2-methyl-5-nitroaniline** (CAS No. 1000342-34-6) is a valuable chemical intermediate with significant potential in synthetic and medicinal chemistry. Its well-defined reactive sites allow for its incorporation into a wide array of complex molecules. While its own biological profile is not yet fully characterized, the known activities of related compounds suggest that it is a promising scaffold for the development of new bioactive agents. Further research is warranted to fully elucidate its toxicological profile and explore its potential applications in drug discovery.

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